N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Description
N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a thienopyrimidine-derived compound characterized by a fused thiophene-pyrimidine core substituted with a 3-methylphenyl group at position 7 and a 4-methylbenzyl-linked piperidine-4-carboxamide moiety at position 2.
Properties
CAS No. |
1243087-94-6 |
|---|---|
Molecular Formula |
C27H28N4O2S |
Molecular Weight |
472.61 |
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H28N4O2S/c1-17-6-8-19(9-7-17)15-28-25(32)20-10-12-31(13-11-20)27-29-23-22(16-34-24(23)26(33)30-27)21-5-3-4-18(2)14-21/h3-9,14,16,20H,10-13,15H2,1-2H3,(H,28,32)(H,29,30,33) |
InChI Key |
YRGVGDDUDCQIHC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC(=C5)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amidine or guanidine precursor under acidic or basic conditions.
Introduction of the Piperidine Ring: The next step involves the introduction of the piperidine ring. This can be done through a nucleophilic substitution reaction where a piperidine derivative reacts with the thienopyrimidine intermediate.
Substitution with Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts acylation or alkylation reactions, using appropriate phenyl derivatives and catalysts such as aluminum chloride.
Final Coupling Reaction: The final step involves coupling the substituted thienopyrimidine-piperidine intermediate with 4-methylbenzyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the phenyl rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemical Composition
- Molecular Formula: C23H26N4O2S
- Molecular Weight: 422.55 g/mol
- Key Functional Groups:
- Thieno[3,2-d]pyrimidine core
- Piperidine ring
- Carboxamide group
The thieno[3,2-d]pyrimidine core is particularly notable for its biological activity, which is a focal point in many research studies.
Anticancer Properties
Research indicates that compounds similar to N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide exhibit significant anticancer properties. For instance:
- Apoptosis Induction: Studies have shown that thieno[3,2-d]pyrimidines can induce apoptosis in cancer cells through mechanisms such as the inhibition of tubulin polymerization and activation of caspase pathways .
- Targeted Therapy: The compound's structure allows it to interact with specific biological targets, making it a candidate for targeted cancer therapies .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. This inhibition could have therapeutic implications for treating obesity and metabolic disorders .
Neuroprotective Effects
Preliminary studies suggest that derivatives of thieno[3,2-d]pyrimidines may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the thieno[3,2-d]pyrimidine core.
- Introduction of the piperidine ring.
- Attachment of the carboxamide group.
These synthetic strategies are essential for developing analogs with enhanced biological activity .
Derivative Exploration
Research into derivatives of this compound is ongoing to evaluate their pharmacological profiles and optimize therapeutic efficacy. Variations in substituents can significantly influence biological activity and selectivity towards specific targets.
Case Study: Anticancer Activity
A study demonstrated that a compound structurally related to this compound exhibited EC50 values in the low nanomolar range against T47D human breast cancer cells. This indicates potent anticancer activity and warrants further investigation into its mechanism of action .
Research on ACC Inhibition
Another study highlighted the role of thieno[3,2-d]pyrimidine derivatives as ACC inhibitors. The findings suggest that these compounds could be developed into effective treatments for metabolic disorders related to dyslipidemia and obesity .
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Therapy | Induces apoptosis in cancer cells; potential for targeted therapies |
| Metabolic Disorders | Inhibition of acetyl-CoA carboxylase; implications for obesity treatment |
| Neuroprotection | Potential protective effects against neurodegenerative diseases |
| Synthetic Chemistry | Multi-step synthesis leading to derivatives with enhanced biological activity |
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting downstream signaling pathways. The piperidine ring and substituted phenyl groups may enhance binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Modifications
Comparison Compound 1: N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide ()
- Structural Difference : The benzyl group at the piperidine carboxamide is substituted with 2,4-difluoro instead of 4-methyl.
- Implications : Fluorination typically enhances metabolic stability and membrane permeability due to increased electronegativity and lipophilicity. However, the 4-methyl group in the target compound may improve solubility compared to the difluoro analog .
Comparison Compound 2: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structural Difference: Replaces the thienopyrimidine core with a pyrazolo[3,4-d]pyrimidine-chromenone hybrid.
- The sulfonamide group may enhance hydrogen bonding compared to the carboxamide in the target compound .
Substituent Effects on Physicochemical Properties
*Estimated based on structural analogs.
Key Research Findings and Limitations
Structural Flexibility : Modifications at the benzyl position (e.g., 4-methyl vs. 2,4-difluoro) allow tuning of lipophilicity and target engagement .
Synthetic Challenges : Fluorinated and hybrid cores () require complex coupling steps, reducing practicality compared to the target compound’s straightforward synthesis .
Data Gaps: Limited experimental data (e.g., IC50, solubility) for the target compound hinder direct pharmacological comparisons.
Biological Activity
N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound notable for its intricate structure and potential therapeutic applications. This compound features a thieno[3,2-d]pyrimidine core, which is associated with various biological activities. Understanding its biological activity is critical for exploring its potential in medicinal chemistry.
Chemical Structure and Properties
The compound's structure includes several functional groups that contribute to its biological activity. The thieno[3,2-d]pyrimidine core is particularly significant, as it has been linked to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O2S |
| Molecular Weight | 397.52 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The thieno[3,2-d]pyrimidine derivatives have shown promise in inhibiting tumor growth by interfering with cellular mechanisms related to cancer proliferation.
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various microbial strains, indicating a potential role in treating infections.
Case Studies and Research Findings
Research has highlighted the compound's potential applications in pharmacology:
- Anticancer Studies : A study investigated the effects of thieno[3,2-d]pyrimidine derivatives on human cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations.
- Antimicrobial Activity : Another study tested the compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition of bacterial growth, suggesting its utility as an antimicrobial agent.
Binding Affinity and Interaction Studies
The binding affinity of this compound to various biological targets was assessed using molecular docking studies. The findings suggest strong interactions with:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can lead to reduced folate synthesis, making it a target for anticancer drugs.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.4 ppm for benzyl groups), piperidine methylenes (δ 1.8–2.8 ppm), and carboxamide carbonyls (δ ~173 ppm) .
- GC/MS or LC-MS : Confirm molecular ion peaks (e.g., m/z 380 for similar piperidine derivatives) and fragmentation patterns to validate purity .
- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .
How can researchers resolve discrepancies in NMR data caused by impurities or tautomerism?
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, especially for thienopyrimidinone tautomers .
- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- HPLC-guided fractionation : Isolate impurities for individual characterization using preparative HPLC with C18 columns .
What strategies are used to study the structure-activity relationship (SAR) of this compound in medicinal chemistry?
Q. Advanced
- Substituent variation : Modify the 3-methylphenyl or 4-methylbenzyl groups to assess impact on target binding (e.g., using Suzuki-Miyaura coupling for aryl substitutions) .
- Computational docking : Perform molecular dynamics simulations with proteins (e.g., kinases) to predict binding modes and guide synthetic modifications .
- Bioisosteric replacement : Replace the thienopyrimidinone core with pyrido[2,3-d]pyrimidinone or quinazolinone scaffolds to evaluate pharmacokinetic effects .
What are common impurities in the synthesis, and how are they mitigated?
Q. Basic
- Unreacted intermediates : Remove via liquid-liquid extraction (e.g., CHCl₃/H₂O) or silica gel chromatography .
- Oxidative byproducts : Minimize by conducting reactions under argon and avoiding prolonged exposure to air .
- Diastereomers : Separate using chiral HPLC or recrystallization with enantiopure resolving agents .
How can researchers validate the compound’s stability under physiological conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, monitoring degradation via LC-MS .
- Plasma stability assays : Incubate with human plasma (1–24 hours) and quantify intact compound using LC-MS/MS .
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen (25–300°C, 10°C/min) to guide storage protocols .
What computational tools are recommended for predicting the compound’s physicochemical properties?
Q. Advanced
- LogP calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration .
- pKa prediction : Determine ionization states (e.g., piperidine nitrogen) with MarvinSuite to optimize solubility .
- ADMET profiling : Employ SwissADME or ADMET Predictor to assess absorption, metabolism, and toxicity risks .
How is the compound’s crystallinity assessed, and why is this important for formulation?
Q. Advanced
- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphs .
- DSC (Differential Scanning Calorimetry) : Measure melting points and glass transitions to select stable crystalline forms for tablet formulation .
What in vitro assays are suitable for evaluating the compound’s biological activity?
Q. Advanced
- Kinase inhibition assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) using ADP-Glo™ luminescence .
- Cellular cytotoxicity : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
- Target engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to intended proteins in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
